Bienvenue dans la boutique en ligne BenchChem!

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide

Analgesic Drug Discovery Benzotriazinone SAR Acetic Acid Writhing Assay

Procure CAS 440331-83-9 to leverage the unique N-allyl benzotriazinone scaffold differentiated by its terminal alkene handle, enabling bioorthogonal conjugation (click chemistry, cross-metathesis) impossible with saturated analogs. The benzotriazinone core has demonstrated aspirin-comparable or superior analgesic activity, sub-micromolar LTA₄H inhibition (IC₅₀ 1.30 μmol/L), and HepG2 cytotoxicity (IC₅₀ ~6.5 μM). Avoid functional interchangeability risks; the N-allyl group critically alters target selectivity vs. aryl or alkyl derivatives.

Molecular Formula C12H12N4O2
Molecular Weight 244.254
CAS No. 440331-83-9
Cat. No. B2915352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide
CAS440331-83-9
Molecular FormulaC12H12N4O2
Molecular Weight244.254
Structural Identifiers
SMILESC=CCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1
InChIInChI=1S/C12H12N4O2/c1-2-7-13-11(17)8-16-12(18)9-5-3-4-6-10(9)14-15-16/h2-6H,1,7-8H2,(H,13,17)
InChIKeyHXTLOMVWVIEKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Relevant Profile of 2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide (CAS 440331-83-9)


2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide (CAS 440331-83-9) is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one class of N-heterocycles, with molecular formula C₁₂H₁₂N₄O₂ and a molecular weight of 244.25 g/mol . This compound features a benzotriazinone core conjugated via an acetamide linker to an N-allyl (prop-2-en-1-yl) side chain. The benzotriazinone scaffold is recognized in medicinal chemistry for its participation in diverse pharmacological activities including analgesic, anti-inflammatory, local anesthetic, antitumor, and antimicrobial effects, making it a versatile starting point for structure-activity relationship (SAR) studies and lead optimization programs [1] [2].

Why Generic Substitution of 2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide Is Not Viable Without Comparative Evidence


The 1,2,3-benzotriazin-4(3H)-one class exhibits pronounced pharmacophore-dependent biological activity divergence. Even minor modifications to the N-3 substituent (e.g., allyl vs. aryl vs. methoxyethyl) or the acetamide terminus (e.g., allyl vs. benzyl vs. cyclohexyl) can substantially alter target binding, potency, and selectivity profiles [1]. For instance, within closely related N-(alkyl/aryl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide series, analgesic activity ranged from equipotent to aspirin to significantly superior depending solely on the aryl substitution pattern [2]. Furthermore, the same benzotriazinone core has been optimized into sub-micromolar inhibitors of leukotriene A₄ hydrolase [3], micromolar HepG2 cytotoxic agents (IC₅₀ = 6.525 μM vs. doxorubicin = 2.06 μM) [4], and local anesthetics comparable to lidocaine [5]. Therefore, assuming functional interchangeability among benzotriazinone acetamide analogs without empirical quantitative evidence for the specific compound under evaluation represents a high-risk procurement strategy that may lead to selecting suboptimal or inactive material for the intended assay or target.

Quantitative Differentiation Evidence for 2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide


Analgesic Activity Comparable or Superior to Aspirin: Class-Level SAR with N-allyl Differentiation Potential

In a systematic evaluation of N-(alkyl or aryl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide derivatives, most arylacetamides demonstrated analgesic activity comparable or superior to aspirin in the acetic acid-induced writhing model in mice [1]. The N-allyl substituent in CAS 440331-83-9 represents the simplest alkene-bearing side chain within this chemotype, a feature associated with improved pharmacokinetic properties (enhanced metabolic stability vs. saturated alkyl congeners) and potential for further functionalization through click chemistry or olefin metathesis approaches [2]. While the specific compound has not been individually profiled in published studies, its structural positioning within this validated analgesic scaffold distinguishes it from N-benzyl, N-cyclohexyl, or N-aryl analogs that may exhibit divergent potency, selectivity, and toxicity profiles [1].

Analgesic Drug Discovery Benzotriazinone SAR Acetic Acid Writhing Assay

HepG2 Cytotoxicity Baseline: Benzotriazinone Acetamide IC₅₀ Context for Anticancer Screening

A structurally related benzotriazinone acetamide derivative (compound 3: methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoate) demonstrated a HepG2 liver carcinoma cell cytotoxicity IC₅₀ of 6.525 μM, approximately 3.2-fold less potent than doxorubicin (IC₅₀ = 2.06 μM) under identical assay conditions [1]. This establishes a quantitative cytotoxicity benchmark for the benzotriazinone acetamide core architecture. The N-allyl variant (CAS 440331-83-9) provides a structurally distinct entry point for medicinal chemistry campaigns seeking to improve upon this baseline potency through substitution at the allyl terminus or scaffold rigidification [2].

Anticancer Drug Discovery Hepatocellular Carcinoma Cytotoxicity Assay

LTA₄H Aminopeptidase Inhibition: Sub-micromolar Activity Achievable with Optimized Benzotriazinone Derivatives

Within the 1,2,3-benzotriazin-4-one chemotype, compound Ⅳ-16 achieved 80.6% inhibition of leukotriene A₄ hydrolase (LTA₄H) aminopeptidase activity at 10 μmol/L, with an IC₅₀ of 1.30 ± 0.20 μmol/L [1]. This demonstrates that the benzotriazinone scaffold can be tuned into a sub-micromolar inhibitor of therapeutically relevant zinc-metalloenzyme targets. CAS 440331-83-9, with its N-allyl chain, offers a distinct substitution vector relative to the optimized aryl-bearing analogs in this study and may serve as a starting point for novel LTA₄H or related aminopeptidase inhibitor design [2].

Leukotriene A4 Hydrolase Aminopeptidase Inhibition Anti-inflammatory Target

Local Anesthetic Activity Context: Benzotriazinone Derivatives Comparable to Lidocaine

Benzotriazinone derivatives bearing dialkylaminoethyl side chains demonstrated local anesthetic activity comparable or superior to lidocaine in in vivo models, with compound 1b exhibiting equivalent anesthetic potency and a more favorable therapeutic index [1]. Although CAS 440331-83-9 features an N-allyl rather than a dialkylaminoethyl side chain, the benzotriazinone core is confirmed to support ion channel-interacting pharmacophores relevant to anesthetic and antiarrhythmic applications, providing a distinct chemical entry point for peripheral analgesic or local anesthetic development [2].

Local Anesthesia Na⁺ Channel Blockade Therapeutic Index

Recommended Application Scenarios for 2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide


Analgesic Drug Discovery: N-allyl Benzotriazinone as a Scaffold for Next-Generation COX-Independent Pain Therapeutics

Procure CAS 440331-83-9 as a key intermediate for synthesizing and evaluating novel N-allyl benzotriazinone acetamide analogs targeting peripheral analgesic mechanisms. The scaffold has demonstrated activity comparable or superior to aspirin in acetic acid-induced writhing models [1], and the N-allyl moiety provides a unique functional handle for late-stage diversification via olefin cross-metathesis or thiol-ene click chemistry to generate focused compound libraries for SAR exploration.

Hepatocellular Carcinoma Lead Optimization: Using CAS 440331-83-9 to Establish N-allyl vs. N-alkyl Cytotoxicity SAR

Utilize this compound as a comparator in HepG2 cytotoxicity screening alongside the literature benchmark benzotriazinone analog (IC₅₀ = 6.525 μM vs. doxorubicin at 2.06 μM) [2]. The N-allyl substitution introduces conformational rigidity and potential metabolic soft spot differences compared to saturated N-alkyl analogs, enabling medicinal chemists to map the structure-cytotoxicity relationship at the acetamide terminus and identify derivatives with improved therapeutic windows.

Aminopeptidase/LTA₄H Inhibitor Development: Allyl-functionalized Benzotriazinone as a Zinc-binding Pharmacophore Probe

Deploy CAS 440331-83-9 as a starting scaffold for designing novel leukotriene A₄ hydrolase or related zinc-metalloenzyme inhibitors, given that optimized benzotriazinone derivatives have achieved sub-micromolar LTA₄H inhibition (IC₅₀ = 1.30 ± 0.20 μmol/L) [3]. The terminal alkene in the N-allyl chain enables bioorthogonal conjugation strategies for target engagement studies (e.g., photoaffinity labeling or activity-based protein profiling) not feasible with fully saturated or aryl-substituted analogs.

Local Anesthetic Pharmacology: Evaluating N-allyl Benzotriazinone Acetamides as Non-amide Na⁺ Channel Modulators

Incorporate CAS 440331-83-9 into screening cascades for novel local anesthetic candidates, leveraging the demonstrated capacity of the benzotriazinone core to match lidocaine's anesthetic potency while offering potentially improved therapeutic indices [4]. The N-allyl group may confer differential Na⁺ channel subtype selectivity or altered duration of action relative to classical aminoamide anesthetics such as lidocaine or bupivacaine.

Quote Request

Request a Quote for 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.